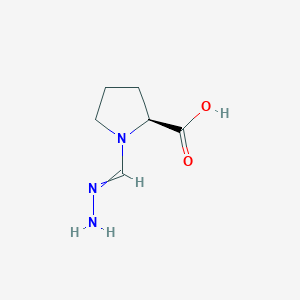
3-(Methylthio)-1,1-bis(propylthio)propane
Vue d'ensemble
Description
3-(Methylthio)-1,1-bis(propylthio)propane is a useful research compound. Its molecular formula is C10H22S3 and its molecular weight is 238.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 3-(Methylthio)-1,1-bis(propylthio)propane typically involves the reaction of propylthiol with methylthio derivatives under controlled conditions.
Industrial Production Methods: : Industrially, the compound is produced by scaling up laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound undergoes various reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: : It typically reacts with oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and undergoes substitution reactions with halides.
Major Products Formed: : The major products from these reactions include oxidized forms (sulfoxides, sulfones) and reduced forms (thiols, thioethers).
Scientific Research Applications: 3-(Methylthio)-1,1-bis(propylthio)propane is utilized in numerous research areas:
Chemistry: : It serves as a key intermediate in organic synthesis and catalysis.
Biology: : Its interaction with biomolecules aids in studying enzyme mechanisms and protein functions.
Medicine: : It has potential therapeutic applications due to its ability to interact with biological pathways.
Industry: : It's used in manufacturing pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action: The compound exerts its effects by targeting specific molecular pathways and structures:
Molecular Targets and Pathways: : It interacts with thiol groups in proteins, influencing enzyme activity and signal transduction pathways.
Comparison with Similar Compounds: When compared to similar organosulfur compounds, this compound stands out due to its distinctive properties:
Similar Compounds: : Examples include dimethyl disulfide and methyl propyl sulfide. Unlike these, this compound has a unique three-thio configuration, which imparts unique reactivity and applications.
Hope this covers the bases for your compound! Let me know if there's anything more specific you'd like to dive into.
Propriétés
IUPAC Name |
3-methylsulfanyl-1,1-bis(propylsulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22S3/c1-4-7-12-10(6-9-11-3)13-8-5-2/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKASSCRRPOEIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC(CCSC)SCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30723457 | |
| Record name | 3-(Methylsulfanyl)-1,1-bis(propylsulfanyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94696-48-7 | |
| Record name | 3-(Methylsulfanyl)-1,1-bis(propylsulfanyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30723457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline](/img/structure/B1507885.png)


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, methyl ester](/img/structure/B1507894.png)




![3,6,7-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B1507904.png)



